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These application notes provide a comprehensive overview of the clinical trial protocols for the

TEMPO (Tavapadon in Early MOtor Parkinson's Disease and in Patients with Motor

Fluctuations) series, investigating the efficacy and safety of Tavapadon for the treatment of

Parkinson's disease (PD).

Introduction to Tavapadon and the TEMPO Clinical
Trial Program
Tavapadon (PF-06649751 or CVL-751) is a novel, orally administered, selective partial agonist

of the dopamine D1 and D5 receptors.[1] This mechanism of action focuses on the G-protein

biased activation of the direct motor pathway, aiming to provide robust motor symptom control

with a potentially favorable side-effect profile compared to existing dopaminergic therapies.[1]

The TEMPO clinical development program was designed to evaluate the efficacy, safety, and

tolerability of Tavapadon across a broad spectrum of Parkinson's disease patients, from early-

stage to those experiencing motor fluctuations on levodopa therapy.[2][3]

The program consists of four key Phase 3 trials:

TEMPO-1 (NCT04201093): A trial of fixed-dose Tavapadon monotherapy in early PD.[2]

TEMPO-2 (NCT04223193): A trial of flexible-dose Tavapadon monotherapy in early PD.
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TEMPO-3 (NCT04542499): A trial of flexible-dose Tavapadon as an adjunctive therapy to

levodopa in patients with motor fluctuations.

TEMPO-4 (NCT04760769): An open-label, long-term safety and efficacy extension study for

participants from the other TEMPO trials.

Mechanism of Action of Tavapadon
Tavapadon's therapeutic rationale is based on its selective partial agonism of D1 and D5

dopamine receptors. In Parkinson's disease, the loss of dopamine neurons leads to reduced

stimulation of the direct motor pathway, which is primarily mediated by D1 receptors. By

selectively activating these receptors, Tavapadon aims to restore motor function. Its partial

agonism may offer a more sustained and balanced signaling compared to full agonists,

potentially reducing the risk of receptor desensitization and treatment-related complications.

Furthermore, its low affinity for D2 and D3 receptors is hypothesized to minimize the side

effects commonly associated with other dopamine agonists, such as somnolence, orthostatic

hypotension, and impulse control disorders.
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Caption: Simplified signaling pathway of Tavapadon's action.

Quantitative Data Summary
The following tables summarize the key quantitative data from the TEMPO clinical trial series.

Table 1: Overview of TEMPO Clinical Trials
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Trial
NCT
Number

Phase
Patient
Populatio
n

Treatmen
t Arms

Primary
Endpoint

Duration

TEMPO-1
NCT04201

093
3

Early-stage

PD

Tavapadon

(5 mg or 15

mg, fixed-

dose) vs.

Placebo

Change in

MDS-

UPDRS

Parts II &

III score

27 weeks

TEMPO-2
NCT04223

193
3

Early-stage

PD

Tavapadon

(5-15 mg,

flexible-

dose) vs.

Placebo

Change in

MDS-

UPDRS

Parts II &

III score

27 weeks

TEMPO-3
NCT04542

499
3

PD with

motor

fluctuations

on

Levodopa

Tavapadon

(5-15 mg,

flexible-

dose) +

Levodopa

vs.

Placebo +

Levodopa

Change in

total daily

"ON" time

without

troublesom

e

dyskinesia

27 weeks

TEMPO-4
NCT04760

769
3

Rollover

from

TEMPO-1,

-2, -3 & de

novo

Open-label

Tavapadon

(5-15 mg)

Long-term

safety and

efficacy

58 weeks

Table 2: Key Efficacy Results
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Trial
Outcome
Measure

Tavapadon
Group

Placebo Group p-value

TEMPO-1

Change in MDS-

UPDRS Parts II

& III score (5 mg)

-9.7 points +1.8 points <0.0001

TEMPO-1

Change in MDS-

UPDRS Parts II

& III score (15

mg)

-10.2 points +1.8 points <0.0001

TEMPO-2

Change in MDS-

UPDRS Parts II

& III score

-10.3 points -1.2 points <0.0001

TEMPO-3

Change in daily

"ON" time

without

troublesome

dyskinesia

+1.7 hours +0.6 hours <0.0001

TEMPO-3
Change in daily

"OFF" time

Significant

reduction vs.

placebo

- -

Table 3: Common Adverse Events (Mild to Moderate
Severity)
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Adverse Event Frequency in Tavapadon Groups

Nausea Commonly reported

Headache Commonly reported

Somnolence (drowsiness) Commonly reported

Dizziness Commonly reported

Fall Reported

COVID-19 Reported

Constipation Reported

Note: The incidence of hallucinations, orthostatic hypotension, and impulse-control disorders

was comparable to placebo in the trials.

Experimental Protocols
The following sections detail the key experimental methodologies employed in the TEMPO

clinical trial series.

Study Design and Participant Population
The TEMPO trials were Phase 3, double-blind, randomized, placebo-controlled, parallel-group

studies, with the exception of the open-label TEMPO-4 extension.

Inclusion Criteria (General):

Age 40 to 80 years.

Diagnosis of Parkinson's disease.

Capable of providing informed consent.

Exclusion Criteria (General):

Atypical parkinsonism.
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History of non-response to dopaminergic agents.

Specific Inclusion Criteria:

TEMPO-1 & TEMPO-2: Early-stage PD (diagnosed within 3 years), treatment-naïve or

minimal prior dopaminergic therapy.

TEMPO-3: PD with motor fluctuations, defined as experiencing at least 2.5 hours of "OFF"

time on two consecutive days during screening, and on a stable dose of levodopa.

TEMPO-4: Completion of TEMPO-1, -2, or -3, or de novo participants on a stable dose of

levodopa.

Intervention
TEMPO-1: Participants were randomized to receive a fixed once-daily oral dose of

Tavapadon (5 mg or 15 mg) or placebo.

TEMPO-2 & TEMPO-3: Participants received a flexible once-daily oral dose of Tavapadon

(titrated from 5 mg to a maximum of 15 mg based on efficacy and tolerability) or placebo.

TEMPO-4: All participants received open-label Tavapadon at a flexible dose of 5 mg to 15

mg once daily.

Experimental Workflow
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Caption: General experimental workflow for the TEMPO trials.

Outcome Measures
TEMPO-1 & TEMPO-2: The primary endpoint was the change from baseline in the

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts

II and III combined score at week 27.

TEMPO-3: The primary endpoint was the change from baseline in the total daily "ON" time

without troublesome dyskinesia, as assessed by a 2-day average of the Hauser diary.

TEMPO-1 & TEMPO-2: Key secondary endpoints included the change from baseline in the

MDS-UPDRS Part II score and the percentage of patients with a "much improved" or "very

much improved" rating on the Patient Global Impression of Change (PGIC) scale.
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TEMPO-3: Key secondary endpoints included the change from baseline in total daily "OFF"

time.

Safety was monitored through the recording of adverse events, serious adverse events, vital

signs, and clinical laboratory tests throughout the trials. Specific assessments for known side

effects of dopamine agonists were also included:

Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale

(QUIP-RS): To assess for impulse control disorders.

Epworth Sleepiness Scale (ESS): To evaluate daytime sleepiness.

Detailed Experimental Methodologies
Movement Disorder Society-Unified Parkinson's Disease
Rating Scale (MDS-UPDRS)
The MDS-UPDRS is a comprehensive tool used to assess the severity of both motor and non-

motor symptoms of Parkinson's disease. It is divided into four parts:

Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive

impairment, hallucinations, depression, and anxiety.

Part II: Motor Experiences of Daily Living: Evaluates the impact of motor symptoms on daily

activities like speech, swallowing, dressing, and eating.

Part III: Motor Examination: A clinician-rated assessment of motor signs including tremor,

rigidity, bradykinesia, and postural stability.

Part IV: Motor Complications: Assesses dyskinesia and motor fluctuations.

In TEMPO-1 and TEMPO-2, the combined score of Parts II and III was the primary measure of

efficacy.

Hauser Diary
The Hauser diary is a patient-completed tool used to quantify motor fluctuations. Patients

record their motor status for every 30-minute interval of the day into one of the following
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categories:

"ON" time without dyskinesia

"ON" a time with non-troublesome dyskinesia

"ON" time with troublesome dyskinesia

"OFF" time

Asleep

This diary was crucial for the primary endpoint of the TEMPO-3 trial, which focused on

increasing "ON" time without troublesome dyskinesia.

Patient Global Impression of Change (PGIC)
The PGIC is a single-item questionnaire where patients rate the overall change in their

condition since the beginning of the study. The scale typically ranges from "very much

improved" to "very much worse." This patient-reported outcome provides a holistic view of the

treatment's impact from the patient's perspective.

Conclusion
The TEMPO clinical trial series provides a robust evaluation of Tavapadon's efficacy and safety

in a diverse population of Parkinson's disease patients. The consistent positive results across

the trials for both early and later-stage disease suggest that Tavapadon, with its selective

D1/D5 partial agonist mechanism, may represent a valuable new treatment option for

managing the motor symptoms of Parkinson's disease. The long-term data from the TEMPO-4

extension study will be crucial for further establishing its long-term safety and durability of

effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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